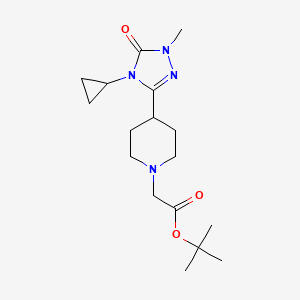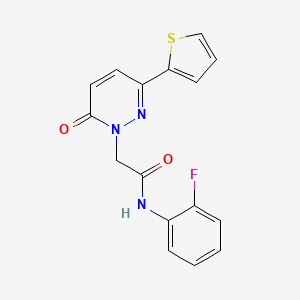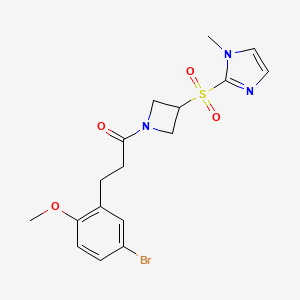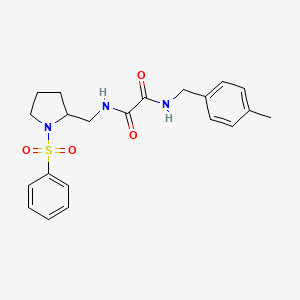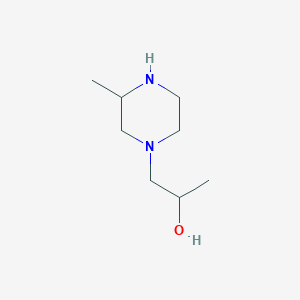
1-(3-Methylpiperazin-1-yl)propan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-(3-Methylpiperazin-1-yl)propan-2-ol” is a chemical compound with the molecular formula C8H18N2O . It is also known as 1-Amino-3-(4-methylpiperazin-1-yl)propan-2-ol hydrochloride . It is typically a solid and has a molecular weight of 158.24 .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H18N2O/c1-8(11)7-10-5-3-9(2)4-6-10/h8,11H,3-7H2,1-2H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is typically a solid . It has a molecular weight of 158.24 . More specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the search results.Applications De Recherche Scientifique
Synthesis and Biological Activity
A series of derivatives related to 1-(3-Methylpiperazin-1-yl)propan-2-ol were synthesized and evaluated for their Src kinase inhibitory and anticancer activities. Compounds exhibited varying degrees of inhibitory potency against Src kinase and showed anticancer activity on human breast carcinoma cells. The structure-activity relationship studies suggested that the incorporation of bulky groups at specific positions and N-substitution with groups larger than the methyl moiety significantly affected the inhibitory potency of these compounds (Sharma et al., 2010).
Structural Analysis and Binding Mechanisms
In another study, the structural analysis of a related compound, (S)-1-((1H-benzo[d][1,2,3]triazol-1-yl)oxy)-3-(4-(2-methoxyphenyl)piperazin-1-yl)propan-2-ol, and its binding mechanism with α1A-adrenoceptor were explored. The study involved conformational analysis, time-dependent density functional theory (TDDFT) calculations, X-ray crystallography, and molecular docking. This work aimed to serve as a basis for better drug design of highly selective antagonists with chirality (Xu et al., 2016).
Catalytic Uses and Chemical Synthesis
Research has also been conducted on the catalytic uses of related compounds, such as the preparation of 1-chloro-3-(3-methylimidazolidin-1-yl)propan-2-ol chloride from the reaction of 1-methylimidazole with epichlorohydrine. This compound and its derivatives were evaluated for their efficiency in catalyzing the transfer hydrogenation of various ketones, demonstrating significant catalytic activity with excellent conversions up to 99% (Aydemir et al., 2014).
Antifungal and Anticonvulsant Properties
A novel series of 1,3-bis-(1,2,3-triazol-1-yl)-propan-2-ol derivatives was synthesized and evaluated for antifungal properties against Candida spp. strains, displaying high activity at low concentrations compared to conventional antifungals. Molecular docking studies suggested a good binding affinity of halogen atoms in some derivatives to the HEME group present in 14-alpha demethylase (CYP51), explaining the high antifungal activity found in these compounds (Zambrano-Huerta et al., 2019).
Propriétés
IUPAC Name |
1-(3-methylpiperazin-1-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O/c1-7-5-10(4-3-9-7)6-8(2)11/h7-9,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMDZCMMVIPVAFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
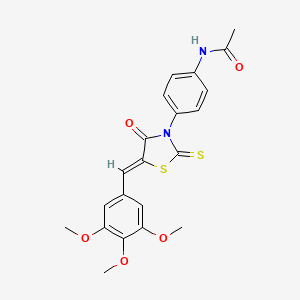
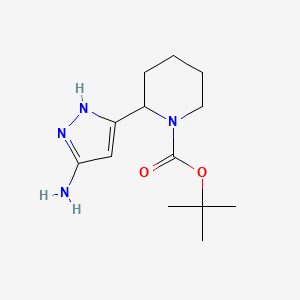
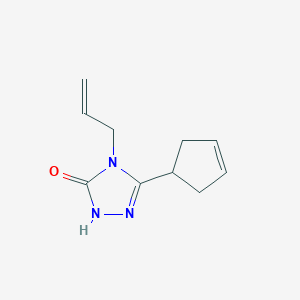
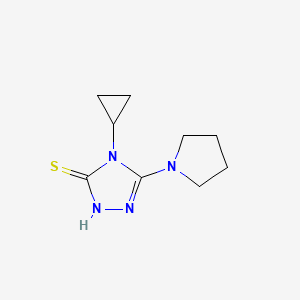

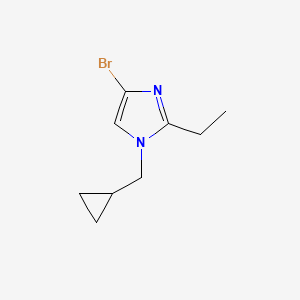
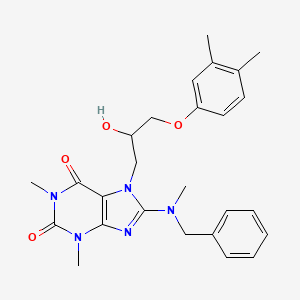
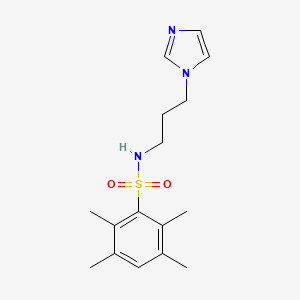
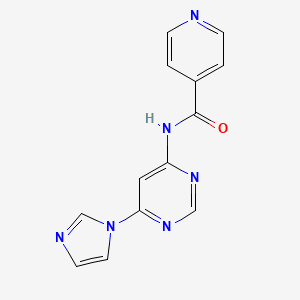
![2,4-dichloro-N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2746756.png)
